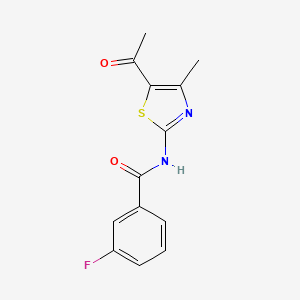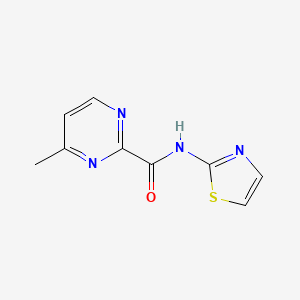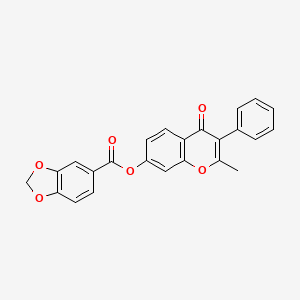![molecular formula C12H11NO4S2 B2360296 3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid CAS No. 944894-01-3](/img/structure/B2360296.png)
3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid is an organic compound with the molecular formula C12H11NO4S2. It has an average mass of 297.350 Da and a monoisotopic mass of 297.012939 Da .
Synthesis Analysis
Thiophene derivatives, such as 3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid, have been synthesized using various strategies. One common method involves the heterocyclization of different substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is used to produce aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is another common method .Molecular Structure Analysis
The molecular structure of 3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid consists of a thiophene ring, which is a five-membered ring with one sulfur atom, attached to a carboxylic acid group and a sulfamoyl group that is further connected to a 4-methylphenyl group .Physical And Chemical Properties Analysis
3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid is a solid at room temperature . It has a molecular weight of 297.36 .Aplicaciones Científicas De Investigación
Photochemical Degradation of Crude Oil Components
A study on the photochemical degradation of various methylated benzothiophenes in aqueous solutions found that these compounds undergo oxidation to carboxylic acids through aldehydes, leading to 2-sulfobenzoic acid as the ultimate product (Andersson & Bobinger, 1996).
Palladium-Catalyzed Arylation
Research on thiophene-2-carboxylates substituted at the 3-position by sulfamoyl groups demonstrates their use in palladium-catalyzed coupling with aryl/heteroaryl bromides, leading to the formation of various thiophene-3-sulfonic amides or esters (Bheeter, Bera & Doucet, 2013).
Synthesis and Characterization of Nano Organo Solid Acids
A study involving the synthesis of 2-carbamoylhydrazine-1-sulfonic acid and carbamoylsulfamic acid highlighted their potential catalytic applications in synthesizing various organic compounds under mild and green conditions (Zolfigol, Ayazi-Nasrabadi & Baghery, 2015).
Microbial Metabolism of Thiophen-2-Carboxylate
Research on an organism capable of using thiophen-2-carboxylate as a sole carbon, energy, and sulfur source revealed insights into the microbial metabolism of this compound, suggesting potential environmental applications (Cripps, 1973).
Oxidation of Thiophenes in Hydrogen Peroxide/Formic Acid System
A study on the oxidation of thiophenes in a hydrogen peroxide and formic acid system over silica gel loaded with metal oxide demonstrated potential applications in sulfur removal from gasoline (Chen, Guo & Zhao, 2006).
Antimicrobial Evaluation of Sulfonamide Derivatives
Research on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety and their antimicrobial evaluation showed potential applications in developing novel antimicrobial agents (Darwish, Abdel Fattah, Attaby & Al-Shayea, 2014).
Photoinduced Electron Transfer Polymerization
A study on sulfur-containing carboxylic acids as electron donors in photoinduced free-radical polymerizations suggested their role in the formation of polymers through photochemical processes (Wrzyszczyński, Filipiak, Hug, Marciniak & Pa̧czkowski, 2000).
Safety and Hazards
Direcciones Futuras
The future research directions for 3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid and other thiophene derivatives could involve exploring their potential biological activities and developing advanced compounds with a variety of biological effects . Given the wide range of properties and applications of thiophene derivatives, they are likely to continue to be a focus of research in medicinal chemistry, material science, and industrial chemistry .
Propiedades
IUPAC Name |
3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2/c1-8-2-4-9(5-3-8)13-19(16,17)10-6-7-18-11(10)12(14)15/h2-7,13H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNLVOMDZQUOIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-5-((3-methoxyphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360216.png)
![N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-4-pyrrol-1-ylbenzamide](/img/structure/B2360217.png)

![5-[(3-Fluorophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360225.png)


![(E)-2-amino-1-((4-chlorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2360229.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2360231.png)
![3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine](/img/structure/B2360232.png)
![6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2360233.png)

